molecular formula C6H8N2O B1322857 (5-Methylpyrimidin-2-yl)methanol CAS No. 90905-61-6

(5-Methylpyrimidin-2-yl)methanol

Cat. No.: B1322857
CAS No.: 90905-61-6
M. Wt: 124.14 g/mol
InChI Key: LZCRIKBXCJASPP-UHFFFAOYSA-N
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Description

(5-Methylpyrimidin-2-yl)methanol is an organic compound belonging to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylpyrimidin-2-yl)methanol typically involves the reaction of 5-methylpyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrimidine nitrogen to the formaldehyde, followed by reduction to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: (5-Methylpyrimidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: (5-Methylpyrimidin-2-yl)formaldehyde.

    Reduction: 5-Methylpyrimidine.

    Substitution: Depending on the nucleophile, products such as (5-Methylpyrimidin-2-yl)methylamine or (5-Methylpyrimidin-2-yl)methylthiol.

Scientific Research Applications

(5-Methylpyrimidin-2-yl)methanol is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of more complex pyrimidine derivatives.

    Biology: In the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.

    Medicine: Potential use in the development of drugs for diseases such as cancer and cardiovascular conditions.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (5-Methylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

  • (5-Methylpyrazin-2-yl)methanol
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • 2-Aminopyrimidine derivatives

Comparison: (5-Methylpyrimidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to (5-Methylpyrazin-2-yl)methanol, it has a different nitrogen arrangement in the ring, affecting its reactivity and interactions. The presence of the hydroxymethyl group at the 2-position also differentiates it from other pyrimidine derivatives, providing unique opportunities for chemical modifications and applications .

Properties

IUPAC Name

(5-methylpyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCRIKBXCJASPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630001
Record name (5-Methylpyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90905-61-6
Record name (5-Methylpyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Hydroxymethyl-5-methylpyrimidine was prepared by the reaction of 3-ethoxy-2-methyl acrolein and hydroxyacetamidine hydrochloride following a similar procedure to that described by Kim and McKee (J. Org. Chem., 35, 455 (1970)). Proton magnetic resonance spectrum (CDCl3 ; δ in ppm): 2.32 (3H,s); 3.6 (1H,bs); 4.80 (2H,s); 8.54 (2H,s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxyacetamidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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